molecular formula C12H13N3O3 B11038778 N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B11038778
M. Wt: 247.25 g/mol
InChI Key: LPNZAIQZYVKPAG-UHFFFAOYSA-N
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Description

N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE is a synthetic organic compound that features a methoxy group, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

    Acetamide formation: The final step involves the acylation of an amine with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide group can form hydrogen bonds with biological macromolecules, contributing to its binding affinity.

Comparison with Similar Compounds

N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:

    N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PHENYL]ACETAMIDE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-TRIAZOL-2-YL)PHENYL]ACETAMIDE: Contains a triazole ring instead of an oxadiazole ring.

    N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-IMIDAZOL-2-YL)PHENYL]ACETAMIDE: Features an imidazole ring instead of an oxadiazole ring.

The uniqueness of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C12H13N3O3/c1-7(16)13-9-4-5-11(17-3)10(6-9)12-15-14-8(2)18-12/h4-6H,1-3H3,(H,13,16)

InChI Key

LPNZAIQZYVKPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)NC(=O)C)OC

Origin of Product

United States

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